molecular formula C2H6ClN5 B14156023 1H-1,2,4-triazol-3-ylhydrazine CAS No. 21126-64-7

1H-1,2,4-triazol-3-ylhydrazine

Cat. No.: B14156023
CAS No.: 21126-64-7
M. Wt: 135.55 g/mol
InChI Key: YJILWGALXNQXIN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-3-ylhydrazine is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring three nitrogen atoms within a five-membered ring, imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-1,2,4-triazol-3-ylhydrazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method is the reaction of hydrazine hydrate with formamide under acidic conditions, leading to the formation of the triazole ring. Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used technique for synthesizing triazole derivatives, including this compound .

Chemical Reactions Analysis

1H-1,2,4-Triazol-3-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.

    Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic compounds

Scientific Research Applications

1H-1,2,4-Triazol-3-ylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It is used in the design of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazol-3-ylhydrazine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to inhibit enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

1H-1,2,4-Triazol-3-ylhydrazine is unique among triazole derivatives due to its specific substitution pattern and reactivity. Similar compounds include:

Properties

CAS No.

21126-64-7

Molecular Formula

C2H6ClN5

Molecular Weight

135.55 g/mol

IUPAC Name

1H-1,2,4-triazol-5-ylhydrazine;hydrochloride

InChI

InChI=1S/C2H5N5.ClH/c3-6-2-4-1-5-7-2;/h1H,3H2,(H2,4,5,6,7);1H

InChI Key

YJILWGALXNQXIN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)NN.Cl

Origin of Product

United States

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